(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt
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Overview
Description
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxy functional groups, makes it a versatile molecule for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt typically involves the cyclization of suitable precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor . This method yields the desired compound with high stereoselectivity and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to streamline the production process. These methods allow for precise control over reaction conditions, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt involves its interaction with specific molecular targets. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound with a hydroxymethyl group instead of an amino group.
1,2,4-Triazole-containing scaffolds: These compounds share similar structural features and are used in drug discovery.
Uniqueness
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
acetic acid;3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJFAKPJVTVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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